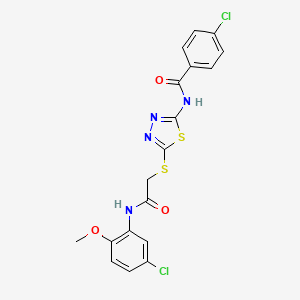

4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Evolution of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole scaffold, first synthesized in 1882 by Fischer through cyclization reactions involving hydrazine derivatives, has undergone significant scientific exploration. Early work focused on elucidating its tautomeric behavior and electronic properties, which were later linked to its biological activity. By the mid-20th century, researchers recognized the potential of thiadiazole derivatives as antimicrobial agents, driven by their ability to mimic purine bases and interfere with microbial nucleic acid synthesis. The discovery that metal complexation enhanced their pharmacological properties, as demonstrated in Cu(II) and Zn(II) complexes showing synergistic antibacterial effects with kanamycin, marked a pivotal shift toward bioinorganic applications. Modern research leverages computational chemistry to predict substitution patterns that optimize target binding, exemplified by recent studies on nitroaryl-substituted derivatives with antiprotozoal activity.

Table 1: Key Milestones in 1,3,4-Thiadiazole Research

Development of Multi-Substituted 1,3,4-Thiadiazole Derivatives

Structural diversification of the thiadiazole core has been central to optimizing pharmacokinetic properties. The introduction of electron-withdrawing groups (e.g., nitro, chloro) at the 2- and 5-positions significantly enhances microbial target engagement by increasing ring planarity and π-π stacking interactions. For instance, 5-nitro-2-aminothiadiazole derivatives demonstrated 100% cure rates in murine models of human African trypanosomiasis at 50 mg/kg doses. Concurrently, sulfur-containing substituents at position 5, as seen in the subject compound’s (2-oxoethyl)thio group, improve membrane permeability through lipophilicity modulation.

Table 2: Impact of Substituents on Thiadiazole Bioactivity

| Position | Substituent Type | Biological Effect | Example Activity |

|---|---|---|---|

| 2 | Amino | Hydrogen bonding | AChE inhibition |

| 5 | Nitroaryl | Electron withdrawal | Antiprotozoal |

| 5 | Alkylthio | Lipophilicity | Antibacterial |

Emergence of Amide-Functionalized Thiadiazole Compounds

Amide incorporation into thiadiazole systems addresses solubility limitations while maintaining target affinity. The subject compound’s benzamide moiety enables dual functionality: the chloro-substituted aromatic ring provides hydrophobic interactions, while the amide linkage participates in hydrogen-bonding networks with biological targets. This design principle builds on earlier work with resorcynylamide-thiadiazole hybrids, where the amide group facilitated metal chelation and antioxidant activity (IC~50~ 0.13 mM). Recent syntheses of 2-(nitroaryl)-5-benzamidothiadiazoles further validate this approach, showing 10-fold potency improvements over non-amide analogs in protozoal assays.

Research Significance of Dual Chloro-Substituted Thiadiazole Derivatives

Dual chloro substitution at strategic positions enhances both electronic and steric properties. In the subject compound, the 4-chlorobenzamide and 5-chloro-2-methoxyphenyl groups create a dipole moment that aligns with active-site geometries in microbial enzymes. Comparative studies show chloro derivatives exhibit 3–5× lower MIC values against Staphylococcus aureus than non-halogenated analogs. The meta-chloro orientation on the phenyl ring specifically improves π-cation interactions with bacterial DNA gyrase, as evidenced by molecular docking simulations.

Table 3: Chloro Substitution Effects on Biological Activity

| Compound Variant | Substituent Pattern | Antimicrobial MIC (μg/mL) |

|---|---|---|

| A | Mono-chloro | 500 |

| B | Dual chloro | 125 |

| C | Non-halogenated | >1000 |

Properties

IUPAC Name |

4-chloro-N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O3S2/c1-27-14-7-6-12(20)8-13(14)21-15(25)9-28-18-24-23-17(29-18)22-16(26)10-2-4-11(19)5-3-10/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAKIDAZNINKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

Attachment of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction, often using reagents like thionyl chloride or other activating agents.

Introduction of the Chloro and Methoxy Groups: These functional groups are typically introduced through halogenation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| E. coli | 27 | 8 |

Anticancer Potential

Research has also indicated that compounds containing thiadiazole structures can induce apoptosis in cancer cells. Case studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

- Formation of Thiadiazole Ring: Utilizing thiosemicarbazide and carbon disulfide.

- Coupling Reactions: Reacting the thiadiazole derivative with various anilines to form the final product.

This synthetic pathway not only allows for the creation of the target compound but also facilitates the development of analogs with potentially enhanced biological activity .

Future Directions and Research Opportunities

Given the promising results observed in preliminary studies, further research is warranted to explore:

- In Vivo Efficacy: Testing on animal models to evaluate therapeutic potential and safety profiles.

- Mechanistic Studies: Detailed investigations into how the compound interacts at the molecular level with target organisms or cells.

- Formulation Development: Creating effective delivery systems to enhance bioavailability.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Chlorine at the benzamide’s para position (target compound) vs. meta or ortho positions in analogues (e.g., 4f in with 4-fluoro) affects electronic distribution and steric interactions.

- Melting Points : Thiadiazoles with bulkier substituents (e.g., cyclohexyl in ) exhibit higher melting points, whereas flexible chains (e.g., thioethyl in the target) may reduce crystallinity.

Substituent Effects on Bioactivity and Physicochemical Properties

Chloro and Methoxy Groups:

- Chloro : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability. Analogues like 4c (4-chloro, ) and 5j (4-chlorobenzylthio, ) show similar trends.

- The target’s 2-methoxy group on the phenylamino moiety contrasts with 4-methoxy derivatives (e.g., 6c in ), which exhibit distinct NMR shifts (δ 3.8 ppm for OCH3).

Thiadiazole Core Modifications:

- Pyridinyl vs. Phenyl : Pyridinyl substituents (e.g., 4c in ) introduce basic nitrogen atoms, altering solubility and metal-binding capacity compared to purely aromatic systems.

- Hybrid Structures : Oxadiazole-thiadiazole hybrids (e.g., 6d in ) demonstrate synergistic heterocyclic effects but lack the glyoxylamide functionality seen in the target compound.

Biological Activity

4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the thiadiazole ring demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Antibacterial Activity : The compound shows notable antibacterial effects against Staphylococcus aureus and Escherichia coli. A study highlighted that derivatives with halogen substitutions on the phenyl ring displayed increased antibacterial potency .

- Antifungal Activity : Compounds related to this structure have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .

Anticancer Properties

The potential anticancer activity of thiadiazole derivatives has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies:

- Study on Thiadiazole Derivatives : A series of studies demonstrated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their utility in cancer treatment .

- Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Research has also indicated that thiadiazole derivatives can possess anti-inflammatory properties. These effects are crucial for conditions characterized by chronic inflammation.

Observations:

- Compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiadiazole derivatives.

Key Structural Features:

- Thiadiazole Ring : The presence of the thiadiazole ring is essential for biological activity.

- Substituents : The nature and position of substituents on the phenyl rings can significantly influence the pharmacological properties. For instance, halogenated phenyl groups have been linked to enhanced antibacterial activity .

| Compound | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Compound A | Structure A | MIC = 32 μg/mL against C. albicans | IC50 = 15 μM on cancer cells | Inhibition of IL-6 production |

| Compound B | Structure B | Effective against S. aureus | Induces apoptosis in MCF-7 cells | Reduces TNF-alpha levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.